molecular formula C13H10ClN3O B2764722 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol CAS No. 108847-71-8

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol

Cat. No.: B2764722
CAS No.: 108847-71-8
M. Wt: 259.69
InChI Key: XRNYZKQFXVLTPX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol is a heterocyclic compound that features a fused imidazo-pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-amino-4-methylpyrimidine in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring system. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidines with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyrimidin-5-ol
  • 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-5-ol
  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-5-ol

Uniqueness

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-8-6-12(18)17-7-11(16-13(17)15-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKYLTGZQSWJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=C(N=C2N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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